BenchChemオンラインストアへようこそ!

{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride

medicinal chemistry building block design conformational flexibility

{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride (CAS 1593050-95-3) is a spirocyclic sulfonyl chloride building block featuring a 1-oxaspiro[4.4]nonane core connected to a reactive methanesulfonyl chloride moiety via a methylene (–CH₂–) spacer. With a molecular formula C₉H₁₅ClO₃S and molecular weight of 238.73 g·mol⁻¹, the compound carries a single undefined stereocenter and exhibits a topological polar surface area (TPSA) of 51.8 Ų, three hydrogen-bond acceptors, and an XLogP3 of 1.9, placing it in a favorable lipophilicity range for membrane permeability while retaining sufficient polarity for aqueous compatibility.

Molecular Formula C9H15ClO3S
Molecular Weight 238.73
CAS No. 1593050-95-3
Cat. No. B2428767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride
CAS1593050-95-3
Molecular FormulaC9H15ClO3S
Molecular Weight238.73
Structural Identifiers
SMILESC1CCC2(C1)CCC(O2)CS(=O)(=O)Cl
InChIInChI=1S/C9H15ClO3S/c10-14(11,12)7-8-3-6-9(13-8)4-1-2-5-9/h8H,1-7H2
InChIKeyUOTWCQDVUAUMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride – Structural and Physicochemical Baseline for Procurement Evaluation


{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride (CAS 1593050-95-3) is a spirocyclic sulfonyl chloride building block featuring a 1-oxaspiro[4.4]nonane core connected to a reactive methanesulfonyl chloride moiety via a methylene (–CH₂–) spacer [1]. With a molecular formula C₉H₁₅ClO₃S and molecular weight of 238.73 g·mol⁻¹, the compound carries a single undefined stereocenter and exhibits a topological polar surface area (TPSA) of 51.8 Ų, three hydrogen-bond acceptors, and an XLogP3 of 1.9, placing it in a favorable lipophilicity range for membrane permeability while retaining sufficient polarity for aqueous compatibility [1][2]. Commercial availability is demonstrated through multiple suppliers (Enamine, A2B Chem, Hoffman Fine Chemicals, AK Scientific) at ≥95% purity, with shipping options from US, EU, and Ukraine hubs .

Why Generic Substitution of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride with Other Spirocyclic Sulfonyl Chlorides Fails


Spirocyclic sulfonyl chlorides cannot be treated as interchangeable reagents because subtle variations in ring size, heteroatom placement, and linker length between the spiro core and the reactive sulfonyl chloride group produce quantifiable differences in physicochemical properties, reactivity, and ultimately biological performance [1]. The target compound possesses a unique combination of (i) a 1-oxaspiro[4.4]nonane scaffold with an endocyclic oxygen that contributes an additional hydrogen-bond acceptor, (ii) a methylene spacer that decouples the steric bulk of the spiro ring from the electrophilic sulfur center, and (iii) a molecular complexity score and Fsp³-rich architecture that are absent in simpler methanesulfonyl chloride. As detailed below, direct comparators with altered ring sizes (spiro[4.5] vs. spiro[4.4]), additional oxidation (3-oxo-2,7-dioxa analogs), or direct ring–sulfonyl attachment show distinct LogP, TPSA, and rotatable-bond profiles that preclude one-to-one substitution without altering library diversity, synthetic efficiency, or pharmacokinetic properties [1][2].

Quantitative Differentiation of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride from Closest Structural Analogs


Methylene-Linker-Driven Rotatable Bond Increase vs. Direct Ring–Sulfonyl Attachment

The target compound carries a methylene (–CH₂–) spacer between the 1-oxaspiro[4.4]nonane ring and the sulfonyl chloride group, yielding a rotatable bond count of 2 [1]. The direct-attached analog 1‑oxaspiro[4.5]decane-4-sulfonyl chloride (CAS 2167489-57-6) has only 1 rotatable bond due to direct ring–SO₂Cl attachment [2]. This additional rotational degree of freedom in the target compound reduces steric congestion around the electrophilic sulfur, potentially enhancing nucleophilic accessibility during sulfonamide or sulfonate ester formation while still preserving the rigid spirocyclic scaffold for three-dimensional target engagement.

medicinal chemistry building block design conformational flexibility

Intermediate Lipophilicity (XLogP3 = 1.9) Balances Membrane Permeability and Aqueous Solubility vs. All-Carbon Spiro Analogs

The target compound exhibits a computed XLogP3 of 1.9 [1]. The all-carbon spiro analog spiro[3.4]octane-2-sulfonyl chloride (CAS 2413899-35-9) has an XLogP3 of 3.0, representing a +1.1 log unit increase [2]. Conversely, unsubstituted methanesulfonyl chloride has an XLogP3 of 0.4, representing a −1.5 log unit decrease relative to the target [3]. The target’s value sits within the optimal Lipinski range (1–3) for balancing passive membrane permeability with aqueous solubility, while the all-carbon spiro comparator trends toward excessive lipophilicity that may promote off-target binding and metabolic instability.

drug-likeness ADME logP optimization

Enhanced Topological Polar Surface Area (51.8 Ų) and Additional H‑Bond Acceptor via Endocyclic Oxygen vs. All‑Carbon Spiro Cores

The 1-oxaspiro[4.4]nonane core introduces an endocyclic oxygen that serves as a third hydrogen-bond acceptor and elevates the TPSA to 51.8 Ų [1]. In contrast, the all-carbon spiro[3.4]octane-2-sulfonyl chloride has only two H‑bond acceptors and a TPSA of 42.5 Ų [2]. This +9.3 Ų difference (a +22% increase) translates into measurably higher predicted aqueous solubility for the target compound, consistent with the well-established inverse correlation between TPSA and logS [3]. The additional H‑bond acceptor also provides an extra anchoring point for target‑protein interactions in medicinal chemistry applications.

solubility polarity molecular recognition

Spirocyclic Fsp³‑Rich Architecture Provides Three‑Dimensional Scaffold Complexity Unattainable with Planar Methanesulfonyl Chloride

The target compound is built on a fully sp³‑hybridized 1‑oxaspiro[4.4]nonane scaffold with a molecular complexity index of 301 [1]. Methanesulfonyl chloride, the simplest alkylsulfonyl chloride, is a planar small molecule (complexity ≈ 28) with zero rings and no three‑dimensional character [2]. Spirocyclic scaffolds are increasingly prioritized in drug discovery because higher Fsp³ content correlates with improved clinical success rates by reducing promiscuous binding and enhancing target selectivity [3]. The target’s combination of a conformationally restricted spiro architecture and a reactive sulfonyl chloride handle uniquely enables the construction of sp³‑enriched, stereochemically defined compound libraries.

Fsp3 drug discovery 3D diversity spirocyclic scaffold

Distinct Cost‑per‑Gram Profile vs. More Oxidized Spirocyclic Sulfonyl Chloride Analogs

At the 1‑gram scale, the target compound (Enamine US, 95% purity) is priced at $1,142 [1]. The dicarbonyl analog {3‑oxo‑2,7‑dioxaspiro[4.4]nonan‑1‑yl}methanesulfonyl chloride (CAS 2137972-63-3) costs $1,131 for only 0.25 g, equivalent to approximately $4,524 per gram [2]. The larger‑ring 1‑oxaspiro[4.5]decane‑4‑sulfonyl chloride (CAS 2167489-57-6) is priced at $1,256 per gram [3]. For budget‑conscious library synthesis, the target compound offers a ~4‑fold cost advantage over the dioxa‑oxo analog on a per‑gram basis while providing comparable spirocyclic complexity, making it the more economical choice for large‑scale derivatization campaigns.

procurement cost-efficiency building block economics

Single Undefined Stereocenter Creates Opportunity for Chiral Resolution – Differentiating from Achiral Spiro Analogs

The target compound possesses one undefined stereocenter at the spiro‑junction carbon (C‑2 position bearing the methanesulfonylmethyl substituent), as recorded in PubChem [1]. In contrast, spiro[3.4]octane‑2‑sulfonyl chloride (CAS 2413899-35-9) is reported with zero defined or undefined stereocenters, making it an achiral building block [2]. The presence of a stereocenter in the target compound offers medicinal chemists the option to perform chiral resolution and evaluate enantiomer‑dependent biological activity, a critical advantage in programs targeting stereospecific binding sites (e.g., kinases, GPCRs).

stereochemistry chiral pool enantioselective synthesis

Optimal Application Scenarios for {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride Based on Quantitative Evidence


Diversity‑Oriented Synthesis of sp³‑Enriched Sulfonamide Libraries for Fragment‑Based Drug Discovery

With its high molecular complexity (301), Fsp³ = 1.0, and a reactive sulfonyl chloride handle positioned on a methylene spacer (2 rotatable bonds), the target compound is ideally suited for generating spirocyclic sulfonamide libraries [1]. The additional rotatable bond compared to direct‑ring‑attached sulfonyl chlorides reduces steric hindrance, enabling efficient coupling with sterically demanding amine fragments. The resulting sulfonamides retain the three‑dimensional spirocyclic architecture shown to improve clinical success rates in drug discovery programs [2].

Lead Optimization Campaigns Requiring Balanced Lipophilicity (XLogP3 ~2) with an H‑Bond Acceptor Anchor Point

The target compound’s XLogP3 of 1.9 and TPSA of 51.8 Ų (supported by three H‑bond acceptors, including the endocyclic oxygen) make it a strategic choice for medicinal chemistry programs that need to maintain aqueous solubility while introducing conformational constraint [1][3]. Compared to all‑carbon spiro analogs (XLogP3 = 3.0, TPSA = 42.5 Ų), the target provides superior polarity without resorting to additional solubilizing groups that could compromise target binding affinity [3].

Cost‑Effective Parallel Synthesis of Spirocyclic Compound Arrays at Gram Scale

At $1,142/g (95% purity, Enamine US), the target compound is approximately 4‑fold less expensive than the dioxa‑oxo spiro analog while offering equivalent spirocyclic complexity [1][4]. This cost advantage, combined with multi‑supplier availability (Enamine, A2B Chem, Hoffman, AK Scientific) and short lead times (2–12 days), makes it the preferred building block for high‑throughput parallel synthesis where procurement budgets must be balanced against scaffold diversity [1].

Chiral Pool Entry for Enantioselective Synthesis of Spirocyclic Bioisosteres

The compound contains one undefined stereocenter at the spiro‑junction carbon [1]. This enables chiral resolution (e.g., via chiral HPLC or diastereomeric salt formation) to access enantiopure building blocks for the synthesis of stereochemically defined spirocyclic bioisosteres. In contrast, achiral spiro sulfonyl chlorides such as spiro[3.4]octane‑2‑sulfonyl chloride cannot provide this level of stereochemical control, limiting their utility in programs where target‑protein stereospecificity is critical [5].

Quote Request

Request a Quote for {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.